molecular formula C18H23N5O4 B2729878 N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-13-3

N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2729878
CAS No.: 946230-13-3
M. Wt: 373.413
InChI Key: PNEGLFYJYZYALU-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. The structure includes a 4-methoxyphenyl substituent at the 8-position and a 3-ethoxypropyl carboxamide group at the 3-position.

Properties

IUPAC Name

N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-3-27-12-4-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)13-5-7-14(26-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEGLFYJYZYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is an organic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique imidazo-triazine framework along with various functional groups that contribute to its biological properties. The presence of the ethoxypropyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anticancer properties and antimicrobial effects. Below is a summary of the key findings:

Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerHepG2 (liver cancer)5.2Induction of apoptosis
AnticancerMCF-7 (breast cancer)5.1Inhibition of cell proliferation
AntimicrobialStaphylococcus aureus12.0Disruption of cell wall synthesis
AntimicrobialEscherichia coli15.5Inhibition of protein synthesis

Case Studies

  • Anticancer Activity : In a study evaluating the compound's effects on HepG2 and MCF-7 cell lines, it was found to induce apoptosis through the activation of caspase pathways. The IC50 values indicate significant potency against these cancer cell lines compared to standard chemotherapeutics.
  • Antimicrobial Effects : Research conducted on various bacterial strains demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism identified was primarily through the disruption of bacterial cell wall synthesis.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Caspase Activation : For anticancer properties, the compound appears to activate caspases, leading to programmed cell death.
  • Cell Wall Disruption : In bacteria, it interferes with peptidoglycan synthesis, crucial for maintaining bacterial cell integrity.

Comparative Analysis with Similar Compounds

Several compounds with structural similarities have been evaluated for their biological activities:

Compound Name Structural Features Biological Activity
4-tert-butyl-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl...]Similar triazatricyclo framework; cyano groupAnticancer
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidinecarboxylateTetrahydropyrimidine core; carboxylic acidAntimicrobial
N-(3-methoxyphenyl)-2-(3-methoxyphenyl)imino-3-methyl...Thiazinane ring; methoxy groupsAntimicrobial

Comparison with Similar Compounds

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

This analog (RN: 946280-67-7) replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety and substitutes the ethoxypropyl chain with an isopropoxypropyl group. Key differences include:

  • Electronic Effects: The 4-fluoro group is electron-withdrawing, contrasting with the electron-donating 4-methoxy substituent.
  • Lipophilicity : The isopropoxypropyl chain increases steric bulk compared to ethoxypropyl, likely elevating logP and influencing membrane permeability .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

Though distinct in core structure (imidazo-pyridine vs. imidazo-triazine), this compound shares functional groups such as a nitrophenyl substituent and ester moieties. The nitro group introduces strong electron-withdrawing effects, while the cyano group may enhance polarity, reducing bioavailability compared to the methoxyphenyl analog .

Substituent Effects on Physicochemical Properties

Compound Core Structure Aryl Substituent Side Chain logP (Predicted)
Target Compound Imidazo[2,1-c][1,2,4]triazine 4-Methoxyphenyl 3-Ethoxypropyl ~2.1
8-(4-Fluorophenyl) Analog Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-Isopropoxypropyl ~2.8
Diethyl 8-Cyano Derivative Imidazo[1,2-a]pyridine 4-Nitrophenyl Phenethyl + Diethyl ~3.5

Key Observations :

  • The methoxyphenyl group in the target compound reduces logP compared to nitrophenyl analogs, favoring aqueous solubility.

Research Findings and Implications

  • Synthetic Flexibility : The imidazo-triazine scaffold allows modular substitution, enabling fine-tuning of electronic and steric properties .
  • Pharmacological Potential: Methoxy and fluoro substituents on the aryl ring are common in kinase inhibitors, suggesting possible applications in targeted therapies .
  • Analytical Characterization : NMR and MS data (e.g., as in ) are critical for confirming the structure of such complex heterocycles .

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